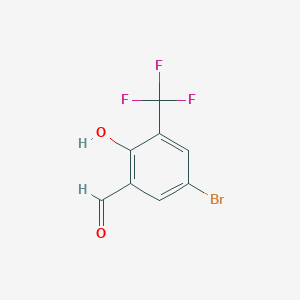

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOPDQCEVBJGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381362 | |

| Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-30-8 | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

CAS Number: 251300-30-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. This versatile aromatic aldehyde is a valuable building block in organic synthesis and holds promise in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted benzaldehyde with the molecular formula C₈H₄BrF₃O₂.[1][2] Its chemical structure features a bromine atom at position 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 3 of the benzaldehyde ring. This unique combination of functional groups imparts specific reactivity and properties to the molecule.

| Property | Value | Source |

| CAS Number | 251300-30-8 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [2] |

| Appearance | Brown oil or solid | [1] |

| Melting Point | 90-92 °C | |

| Boiling Point | ~219.1 °C at 760 mmHg | |

| Purity | ≥96% | |

| InChI Key | NCOPDQCEVBJGNB-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br |

Synthesis

The primary synthetic route to this compound involves the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1] The hydroxyl group acts as an ortho-, para-director, while the trifluoromethyl group is a meta-director, leading to regioselective bromination at the 5-position. A common brominating agent used for this transformation is N-bromosuccinimide (NBS).[1]

Experimental Protocol: Synthesis of this compound[1]

Reagents:

-

2-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Acetonitrile (solvent)

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

Silica gel

-

Petroleum ether

Procedure:

-

Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde in acetonitrile in a reaction vessel.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add N-bromosuccinimide to the cooled solution.

-

Maintain the reaction at 0°C and continue stirring for 1 hour.

-

Quench the reaction by adding water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.

-

A typical yield for this process is approximately 66%.[1]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules for various research applications.[1]

Synthesis of Schiff Base Ligands

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff base ligands can coordinate with various metal ions to form metal complexes with potential applications in catalysis and materials science.

Precursor for Bruton's Tyrosine Kinase (Btk) Inhibitors

This compound is a valuable precursor for the synthesis of inhibitors targeting Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and survival.[1] Dysregulation of the Btk signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3][4][5]

Inhibitors of Btk can block the downstream signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells. The development of potent and selective Btk inhibitors is an active area of research in oncology and immunology.

Safety Information

This compound should be handled with care in a laboratory setting. Below is a summary of key safety information. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound, with its unique structural features, is a valuable and versatile building block in modern organic chemistry. Its utility in the synthesis of complex molecules, particularly as a precursor for potent enzyme inhibitors like those targeting Btk, highlights its significance in the fields of medicinal chemistry and drug discovery. Researchers and scientists can leverage the information provided in this guide to safely handle and effectively utilize this compound in their research endeavors.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. fishersci.com [fishersci.com]

- 3. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, a key intermediate in various fields of chemical research and development.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde with the CAS number 251300-30-8.[1][2] Its structure features a benzene ring substituted with a bromine atom, a hydroxyl group, a trifluoromethyl group, and a formyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 251300-30-8 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Appearance | Brown oil | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aldehydic proton (around 9.5-10.5 ppm), the hydroxyl proton (a broad singlet), and two aromatic protons, likely appearing as doublets in the aromatic region (7.0-8.0 ppm).

-

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift (around 190 ppm). Signals for the aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling. The trifluoromethyl carbon itself would also be observable.

-

FT-IR (Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹), the C=O stretch of the aldehyde (a strong band around 1680-1700 cm⁻¹), C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1000-1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Synthesis and Reactivity

Synthetic Protocol

A common and effective method for the synthesis of this compound is the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Reagents:

-

2-Hydroxy-3-(trifluoromethyl)benzaldehyde (10.7 g, 56.3 mmol)

-

N-bromosuccinimide (NBS) (12.0 g, 67.5 mmol)

-

Acetonitrile (150 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate

-

Silica gel

-

Petroleum ether

-

-

Procedure:

-

Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde in acetonitrile in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Add N-bromosuccinimide portion-wise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent to yield the final product as a brown oil (typical yield around 66%).[1]

-

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups. The aldehyde group is susceptible to nucleophilic attack and can undergo various transformations. The aromatic ring can participate in further substitution reactions, and the hydroxyl group can be derivatized.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For instance, it reacts with amines to form Schiff bases.[1]

-

Substitution: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution reactions.

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of scientific research:

-

Organic Synthesis: It serves as a crucial building block for the synthesis of more complex organic molecules.[1]

-

Pharmaceutical Development: The presence of reactive functional groups makes it a valuable precursor for the development of novel pharmaceutical compounds.[1]

-

Biological Research: It is utilized in studies related to enzyme inhibition and protein-ligand interactions, partly due to its ability to form Schiff bases with amino groups in proteins.[1]

-

Materials Science: It can be employed in the production of specialty chemicals and materials.[1]

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry and drug discovery. While detailed experimental spectroscopic data is not widely available, its synthesis is well-documented, and its reactivity is predictable based on its functional groups. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde molecular structure

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of this compound, a halogenated aromatic aldehyde of interest to researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound, with the CAS number 251300-30-8, is a substituted benzaldehyde.[1][2] Its structure features a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position.[2] This specific arrangement of functional groups significantly influences its chemical reactivity and potential biological applications. The molecular formula of the compound is C₈H₄BrF₃O₂, and it has a molecular weight of 269.02 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 251300-30-8 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Appearance | Brown oil | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br | [2] |

| InChI Key | NCOPDQCEVBJGNB-UHFFFAOYSA-N | [2] |

Synthesis

The primary synthetic route to this compound involves the electrophilic bromination of its precursor, 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[2] A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde

A detailed experimental protocol for the synthesis is as follows:

-

Reagents:

-

2-Hydroxy-3-(trifluoromethyl)benzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (solvent)

-

Ethyl acetate (extraction solvent)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Petroleum ether/ethyl acetate mixture (eluent)

-

-

Procedure:

-

Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde in acetonitrile in a reaction vessel.

-

Cool the solution to 0°C with stirring.

-

Add N-bromosuccinimide to the cooled solution.

-

Maintain the reaction at 0°C and continue stirring for 1 hour.

-

Quench the reaction by adding water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent.

-

-

Yield: This process typically yields the product as a brown oil with a yield of approximately 66%.[2]

Synthesis Workflow Diagram

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aldehyde proton, the hydroxyl proton, and two aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~11.0 - 12.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic proton (H-4) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the trifluoromethyl group, and the aromatic carbons.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde carbonyl (C=O) |

| ~155 - 160 | Carbon bearing the hydroxyl group (C-2) |

| ~135 - 140 | Aromatic carbon (C-6) |

| ~130 - 135 | Aromatic carbon (C-4) |

| ~120 - 130 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~120 - 125 | Carbon bearing the trifluoromethyl group (C-3) |

| ~115 - 120 | Carbon bearing the bromine atom (C-5) |

| ~110 - 115 | Aromatic carbon (C-1) |

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic functionalities.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3200 - 3400 (broad) | O-H stretch (hydroxyl) |

| ~2820 and ~2720 | C-H stretch (aldehyde) |

| ~1680 - 1700 | C=O stretch (aldehyde) |

| ~1550 - 1600 | C=C stretch (aromatic) |

| ~1100 - 1300 | C-F stretch (trifluoromethyl) |

| ~600 - 800 | C-Br stretch |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2] in a ~1:1 ratio) will be observed.

Table 5: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 268/270 | [M]⁺ (Molecular ion) |

| 267/269 | [M-H]⁺ |

| 239/241 | [M-CHO]⁺ |

| 188 | [M-Br]⁺ |

| 160 | [M-Br-CO]⁺ |

Potential Biological Activity

While specific studies on the biological activity of this compound are limited in the available literature, its structural analogs suggest potential applications in biological research, particularly in enzyme inhibition.[2] Benzaldehyde derivatives are known to exhibit a range of biological activities. For instance, some benzaldehydes have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[3]

Furthermore, a structurally similar compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in macrophages.[4] This inhibition was mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways.[4] Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on these or related signaling pathways.

Plausible Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism of action, drawing a parallel to the known activity of a similar compound.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further experimental validation of its spectroscopic properties and biological activities is warranted to fully elucidate its potential applications.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde, a valuable building block in medicinal chemistry and materials science. This document details the primary synthesis pathway, including a step-by-step experimental protocol, and discusses the preparation of the key starting material. All quantitative data is presented in clear, structured tables, and a logical diagram of the synthesis pathway is provided.

Introduction

5-Bromo-3-(trifluoromethyl)salicylaldehyde is a substituted aromatic aldehyde containing a bromine atom and a trifluoromethyl group. These functionalities make it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions.

Synthesis Pathway

The most direct and commonly employed method for the synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde is through the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde. This starting material can be synthesized from 2-(trifluoromethyl)phenol via ortho-formylation reactions.

Overall Synthesis Scheme

Caption: Synthesis pathway for 5-Bromo-3-(trifluoromethyl)salicylaldehyde.

Experimental Protocols

Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (Starting Material)

The ortho-formylation of 2-(trifluoromethyl)phenol can be achieved through methods such as the Reimer-Tiemann reaction or the Duff reaction. Below is a generalized protocol for the Reimer-Tiemann reaction, which is a common method for the ortho-formylation of phenols.

Reaction: Reimer-Tiemann Reaction

Objective: To introduce a formyl group at the ortho position of the hydroxyl group of 2-(trifluoromethyl)phenol.

Materials:

-

2-(Trifluoromethyl)phenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

Procedure:

-

A solution of 2-(trifluoromethyl)phenol and sodium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated to 70 °C.

-

Chloroform is added dropwise to the heated solution over a period of 1 hour.

-

The resulting mixture is stirred for an additional 3 hours at 70 °C.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to a pH of 4-5 with hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde (Final Product)

Reaction: Electrophilic Aromatic Bromination

Objective: To regioselectively brominate 2-hydroxy-3-(trifluoromethyl)benzaldehyde at the 5-position.

Materials:

-

2-Hydroxy-3-(trifluoromethyl)benzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetonitrile, N-Bromosuccinimide (1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water at 0 °C.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed three times with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

-

The crude residue is purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

Data Presentation

Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | Precursor |

| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | C₈H₅F₃O₂ | 190.12 | Starting Material |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 5-Bromo-3-(trifluoromethyl)salicylaldehyde | C₈H₄BrF₃O₂ | 269.02 | Final Product |

Reaction Conditions and Yield

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| ortho-Formylation of 2-(Trifluoromethyl)phenol | Chloroform, Sodium Hydroxide | Ethanol/Water | 70 | 4 | Variable |

| Bromination of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | N-Bromosuccinimide | Acetonitrile | 0 | 1 | ~66% |

Characterization Data for 5-Bromo-3-(trifluoromethyl)salicylaldehyde

| Spectroscopic Technique | Expected/Reported Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.63 (s, 1H, -OH), 9.91 (s, 1H, -CHO), 7.93 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H). |

| ¹³C NMR | Expected peaks around δ 190-195 (aldehyde C=O), and in the aromatic region (δ 110-160) showing characteristic shifts due to the substituents. The CF₃ carbon would appear as a quartet. |

| IR Spectroscopy | Expected characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the aldehyde (~1650-1680 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peaks corresponding to the isotopic pattern of bromine (m/z 268 and 270). |

| Melting Point | Not reported. Expected to be a solid at room temperature. |

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Chloroform: Is a suspected carcinogen and is toxic. Handle with extreme care and ensure no exposure.

-

Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with care.

-

Acetonitrile: Is flammable and toxic. Avoid flames and sparks.

-

Bromine (as an alternative brominating agent): Is highly corrosive, toxic, and causes severe burns. Handle with extreme caution in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde is a straightforward process for researchers familiar with standard organic synthesis techniques. The primary route via bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde offers a reliable method to obtain this valuable intermediate. Careful execution of the experimental protocols and adherence to safety precautions are essential for a successful and safe synthesis. This guide provides the necessary details to enable researchers to produce this compound for their ongoing research and development endeavors.

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Compound Profile: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

| Property | Value |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| CAS Number | 251300-30-8 |

| Common Names | 5-Bromo-3-formyl-2-hydroxybenzotrifluoride, 5-Bromo-3-(trifluoromethyl)salicylaldehyde |

Representative Spectroscopic Data: 5-bromo-2-hydroxybenzaldehyde

As a proxy for the title compound, the following sections detail the available spectroscopic data for 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).

Infrared (IR) Spectroscopy

The FT-IR spectrum of 5-bromo-2-hydroxybenzaldehyde reveals the presence of its key functional groups. The data presented is from the Coblentz Society's evaluated infrared reference spectra collection.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3000 (broad) | O-H stretching of the phenolic hydroxyl group |

| ~3100-3000 | C-H stretching of the aromatic ring |

| ~2900-2700 | C-H stretching of the aldehyde group |

| ~1650 | C=O stretching of the aldehyde group |

| ~1600-1450 | C=C stretching of the aromatic ring |

| ~1200 | C-O stretching of the phenolic hydroxyl group |

| Below 1000 | C-Br stretching and C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of 5-bromo-2-hydroxybenzaldehyde, obtained by electron ionization (EI), shows characteristic fragmentation patterns. The presence of bromine is indicated by the M and M+2 isotope peaks of nearly equal intensity.

| m/z | Ion | Notes |

| 200/202 | [C₇H₅BrO₂]⁺ | Molecular ion (M⁺) peak and its isotope peak |

| 199/201 | [C₇H₄BrO₂]⁺ | Loss of a hydrogen atom (M-1) |

| 171/173 | [C₆H₄BrO]⁺ | Loss of the formyl radical (CHO) |

| 121 | [C₇H₅O₂]⁺ | Loss of the bromine atom |

| 93 | [C₆H₅O]⁺ | Fragmentation of the aromatic ring |

| 65 | [C₅H₅]⁺ | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed peak assignments for the ¹H and ¹³C NMR spectra of 5-bromo-2-hydroxybenzaldehyde were not available in the searched literature, a general description can be provided based on the known effects of the substituents on the benzene ring.

-

¹H NMR: The spectrum would be expected to show a downfield singlet for the aldehyde proton (CHO), a broad singlet for the phenolic hydroxyl proton (OH), and distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the bromo and hydroxyl groups.

-

¹³C NMR: The spectrum would display signals for the seven unique carbon atoms. The aldehyde carbonyl carbon would be the most downfield signal. The carbon atoms attached to the bromine and oxygen atoms would also show characteristic chemical shifts.

-

¹⁹F NMR (for this compound): A ¹⁹F NMR spectrum would be crucial for characterizing the trifluoromethyl group. It would be expected to show a singlet, with its chemical shift providing information about the electronic environment of the CF₃ group.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for aromatic aldehydes like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The homogenous mixture is then transferred to a pellet die.

-

A hydraulic press is used to apply several tons of pressure to form a thin, transparent pellet.

Data Acquisition:

-

The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

-

A background spectrum of the empty sample holder is recorded.

-

The KBr pellet is placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

-

The NMR tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

Appropriate acquisition parameters (pulse sequence, acquisition time, relaxation delay, and number of scans) are set for each type of nucleus being observed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the solution is injected into the GC, where the compound is vaporized and separated from the solvent before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a substituted benzaldehyde.

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the proton coupling relationships.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom and the trifluoromethyl group is expected to deshield the aromatic protons, shifting their signals downfield.

The predicted ¹H NMR data is summarized in the table below. The numbering of the protons corresponds to the chemical structure provided in the subsequent section.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.8 - 8.0 | Doublet (d) | ~2.5 (⁴J) | 1H |

| H-6 | 7.6 - 7.8 | Doublet (d) | ~2.5 (⁴J) | 1H |

| -CHO | 9.8 - 10.0 | Singlet (s) | - | 1H |

| -OH | 11.0 - 12.0 | Singlet (s, broad) | - | 1H |

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound and the through-bond coupling interaction between the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may influence the chemical shift of the hydroxyl proton.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-16 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the observed peaks.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:

-

Aromatic Protons (H-4 and H-6): These two protons are in a meta-relationship to each other. Due to the different electronic environments created by the surrounding substituents, they are expected to be non-equivalent and appear as two separate doublets. The coupling constant between them (a four-bond coupling, ⁴J) is predicted to be small, around 2.5 Hz. The exact chemical shifts will be influenced by the combined deshielding effects of the bromine, trifluoromethyl, and aldehyde groups.

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between 9.8 and 10.0 ppm.

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also significantly deshielded and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet at a very downfield position, potentially between 11.0 and 12.0 ppm. This signal may not show any coupling to other protons.

This in-depth guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound and a standardized protocol for its experimental acquisition. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents predicted ¹³C NMR chemical shifts based on data from structurally analogous compounds and established substituent effects. It also includes a detailed experimental protocol for acquiring such data and visual workflows to aid in understanding the analytical process.

Predicted ¹³C NMR Spectral Data

The chemical shifts for this compound have been estimated using empirical data from related compounds, such as 4-bromo-2-hydroxybenzaldehyde, and considering the known substituent chemical shift (SCS) effects of the trifluoromethyl group.[1] The trifluoromethyl group is a strong electron-withdrawing group and is expected to significantly influence the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached (C-3) and the adjacent carbons.[2]

The predicted ¹³C NMR chemical shift values are summarized in the table below. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Multiplicity (Proton Coupled) |

| C=O (Aldehyde) | ~195 | s | d |

| C-2 (C-OH) | ~160 | s | s |

| C-4 | ~139 | s | d |

| C-6 | ~126 | s | d |

| C-1 | ~123 | s | s |

| C-3 (C-CF₃) | ~121 (quartet, J ≈ 30-35 Hz) | q | q |

| C-5 (C-Br) | ~118 | s | s |

| CF₃ | ~124 (quartet, J ≈ 270-275 Hz) | q | q |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Molecular Structure and Carbon Numbering

The IUPAC numbering scheme for this compound used for the assignment of the ¹³C NMR signals is presented in the diagram below.

Caption: Molecular structure and carbon numbering of the analyte.

Experimental Protocol for ¹³C NMR Analysis

The following is a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.[1][3]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Instrument Parameters The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

| Parameter | Suggested Value |

| Spectrometer Frequency | 100-150 MHz for ¹³C |

| Pulse Program | Standard ¹³C{¹H} inverse-gated decoupling |

| Acquisition Time (at) | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans (ns) | 1024 or higher (depending on sample concentration) |

| Spectral Width (sw) | 0-220 ppm |

| Temperature | 298 K (25 °C) |

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the signals if quantitative analysis is required (note: routine ¹³C NMR is generally not quantitative without specific experimental setups).

-

Identify and list the chemical shifts of all observed peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation in a typical ¹³C NMR experiment.

Caption: Workflow for ¹³C NMR analysis.

This guide provides a foundational understanding of the ¹³C NMR analysis for this compound. For definitive structural confirmation, it is imperative to acquire and interpret an experimental spectrum.

References

- 1. benchchem.com [benchchem.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄BrF₃O₂.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom at position 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 3.[1] This arrangement of functional groups significantly influences its reactivity and potential biological activity.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| CAS Number | 251300-30-8 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Appearance | Reported as a brown oil, but also as a solid with a defined melting point. This discrepancy may be due to impurities or different crystalline forms. | [1] |

| Melting Point | 90-92 °C | |

| Boiling Point | ~219.1 °C at 760 mmHg (Predicted) | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol and acetone.[1] Specific quantitative data is not readily available. | [1] |

| pKa | Data not available |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Names | 5-Bromo-3-formyl-2-hydroxybenzotrifluoride, 5-Bromo-3-(trifluoromethyl)salicylaldehyde |

| SMILES | O=Cc1c(O)c(C(F)(F)F)cc(Br)c1 |

| InChI | InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H |

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound is through the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1]

References

Stability and Storage of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.

Chemical Properties and Inherent Stability

This compound is a multifaceted aromatic compound with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.01 g/mol .[1][2] Its structure, featuring a hydroxyl group, an aldehyde group, a bromine atom, and a trifluoromethyl group on a benzene ring, dictates its reactivity and stability.[1][3] The electron-withdrawing nature of the trifluoromethyl and bromine groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a complex electronic environment that influences its susceptibility to degradation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to the following storage guidelines based on safety data sheet recommendations:

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

-

Atmosphere: Due to potential sensitivity to air and light, storage under an inert atmosphere, such as argon or nitrogen, is advisable.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.

-

Light: Protect from light to prevent photodegradation. Amber glass vials or opaque containers are recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, and strong bases.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of its functional groups, the following degradation pathways are plausible:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The presence of the electron-withdrawing trifluoromethyl group may slightly decrease the rate of oxidation compared to unsubstituted benzaldehydes. The Dakin oxidation, a reaction of ortho- or para-hydroxylated phenyl aldehydes with hydrogen peroxide in base to form a benzenediol and a carboxylate, is a potential oxidative degradation pathway under specific conditions.[4]

-

Photodegradation: Aromatic halogenated compounds and phenols can be susceptible to photodegradation.[5][6] Upon exposure to UV or visible light, homolytic cleavage of the carbon-bromine bond can occur, leading to the formation of radical species and subsequent downstream products. Photohydrolysis and debromination are possible reactions.[5]

-

Hydrolysis: The trifluoromethyl group is generally stable to hydrolysis under neutral conditions but can undergo hydrolysis to a carboxylic acid group under strongly acidic or basic conditions, although this is typically a slow process.[7][8][9][10]

-

Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially leading to the formation of various volatile organic compounds. Studies on related halogenated biphenyls have shown the formation of (chloro)benzaldehydes and other products at high temperatures.[11]

The following diagram illustrates the potential degradation pathways:

Quantitative Stability Data (Representative)

The following tables present representative (hypothetical) data from accelerated and long-term stability studies. This data is intended to illustrate the expected stability profile based on the chemical nature of the compound and is not derived from direct experimental results for this compound.

Table 1: Accelerated Stability Study (40°C / 75% RH)

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

| Initial | 99.8 | 0.2 | Off-white to pale yellow powder |

| 1 Month | 99.2 | 0.8 | Pale yellow powder |

| 3 Months | 98.5 | 1.5 | Yellow powder |

| 6 Months | 97.1 | 2.9 | Yellowish-brown powder |

Table 2: Long-Term Stability Study (25°C / 60% RH)

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

| Initial | 99.8 | 0.2 | Off-white to pale yellow powder |

| 3 Months | 99.7 | 0.3 | Off-white to pale yellow powder |

| 6 Months | 99.6 | 0.4 | Off-white to pale yellow powder |

| 12 Months | 99.4 | 0.6 | Off-white to pale yellow powder |

| 24 Months | 99.0 | 1.0 | Pale yellow powder |

Table 3: Photostability Study (ICH Q1B Option 2)

| Condition | Duration | Assay (%) | Total Impurities (%) | Appearance |

| Light Exposure | 1.2 million lux hours | 98.9 | 1.1 | Yellow powder |

| UV-A | 200 watt hours/m² | 99.1 | 0.9 | Pale yellow powder |

| Dark Control | N/A | 99.8 | 0.2 | Off-white to pale yellow powder |

Experimental Protocols

The following are representative protocols for conducting stability studies on this compound, based on ICH guidelines.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours.

-

Photodegradation: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A sample protected from light should be used as a control.

The workflow for a forced degradation study is depicted below:

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Diluent: Acetonitrile:Water (50:50, v/v)

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways are likely to involve oxidation of the aldehyde group and photodegradation. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is critical to minimize degradation and ensure the compound's purity and suitability for its intended applications in research and development. The provided experimental protocols offer a framework for conducting stability studies to further elucidate the specific stability profile of this important chemical intermediate.

References

- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | Benchchem [benchchem.com]

- 4. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its functional groups: a reactive aldehyde moiety, a phenolic hydroxyl group, and the presence of both a bromine atom and a trifluoromethyl group on the aromatic ring.[1] This guide provides a comprehensive analysis of the reactivity of the aldehyde group in this molecule, offering insights into its electronic and steric environment, and its behavior in various chemical transformations. This document is intended to serve as a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Electronic Properties

The reactivity of the aldehyde group in this compound is intricately governed by the electronic effects of the substituents on the benzene ring.

Substituent Effects on Aldehyde Reactivity:

| Substituent | Position | Electronic Effect | Impact on Aldehyde Carbonyl Carbon |

| -CHO (Aldehyde) | 1 | Electron-withdrawing (-I, -M) | The primary site of reactivity. |

| -OH (Hydroxyl) | 2 | Electron-donating (+M) > Electron-withdrawing (-I) | Increases electron density on the ring, potentially reducing the electrophilicity of the carbonyl carbon. Can form an intramolecular hydrogen bond with the aldehyde oxygen. |

| -CF3 (Trifluoromethyl) | 3 | Strongly electron-withdrawing (-I) | Significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] |

| -Br (Bromo) | 5 | Electron-withdrawing (-I) > Electron-donating (+M) | Further enhances the electrophilicity of the carbonyl carbon. |

The trifluoromethyl group, being a potent electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2][4][5] However, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, which can influence its conformation and reactivity. Additionally, the substituents ortho to the aldehyde group (hydroxyl and trifluoromethyl) introduce steric hindrance, which can affect the approach of bulky nucleophiles.[6][7][8]

Synthesis

This compound is typically synthesized via the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1]

Synthetic Protocol

A common laboratory-scale synthesis involves the use of N-bromosuccinimide (NBS) as the brominating agent.[1]

Reaction:

Experimental Protocol:

-

To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.2 eq) portion-wise at 0 °C.[1]

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | [1] |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | 0 °C | [1] |

| Typical Yield | ~66% | [1] |

Reactivity of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in this compound makes its aldehyde group susceptible to a wide range of nucleophilic addition and addition-elimination reactions.

Schiff Base Formation

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a cornerstone of its application in medicinal chemistry.[9][10][11]

Experimental Protocol for Schiff Base Synthesis:

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add an equimolar amount of the desired primary amine (1.0 eq).

-

The reaction can be catalyzed by the addition of a few drops of a weak acid, such as acetic acid.

-

Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration. If not, the product can be isolated by removal of the solvent and subsequent purification.

Logical Workflow for Schiff Base Formation:

Caption: General workflow for the synthesis of Schiff bases.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene, with the key advantage of forming the double bond at a specific location.[12][13][14]

Experimental Protocol for a Generic Wittig Reaction:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the phosphonium ylide.

-

Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the resulting alkene by column chromatography.

Signaling Pathway of the Wittig Reaction:

Caption: Key stages of the Wittig olefination reaction.

Cannizzaro-Type Reactions

Since this compound lacks α-hydrogens, it is expected to undergo the Cannizzaro reaction in the presence of a strong base.[15][16][17][18][19] This disproportionation reaction would yield the corresponding carboxylic acid and primary alcohol.

Expected Products of the Cannizzaro Reaction:

-

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

-

(5-Bromo-2-hydroxy-3-(trifluoromethyl)phenyl)methanol

Experimental Protocol for a Generic Cannizzaro Reaction:

-

Dissolve this compound in a concentrated solution of a strong base, such as potassium hydroxide or sodium hydroxide.

-

Stir the mixture, possibly with heating, for a prolonged period.

-

After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

-

The alcohol can be extracted from the aqueous layer with an organic solvent.

-

Both products can be purified by standard techniques like recrystallization or chromatography.

Experimental Workflow for Cannizzaro Reaction:

Caption: Workflow for a Cannizzaro disproportionation reaction.

Applications in Drug Development and Research

The reactivity of the aldehyde group is central to the use of this compound as a building block in drug discovery.

-

Enzyme Inhibition: The aldehyde can form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in the active sites of enzymes, leading to their inhibition.[20] The trifluoromethyl group can enhance binding affinity and metabolic stability.[2]

-

Protein-Ligand Interaction Studies: Its ability to readily form Schiff bases makes it a useful tool for creating probes to study protein-ligand interactions.[1]

-

Synthesis of Heterocycles: The aldehyde group can participate in various cyclization reactions to form a wide range of heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Conclusion

The aldehyde group in this compound is a highly reactive and versatile functional group. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group, making it an excellent substrate for a variety of nucleophilic addition and addition-elimination reactions. This predictable reactivity, coupled with the other functional groups on the aromatic ring, makes this compound a valuable and strategic building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its reactivity, supported by experimental considerations, to aid researchers in its effective utilization.

References

- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]

- 16. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 17. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 18. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]

- 19. byjus.com [byjus.com]

- 20. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Electron-Withdrawing Influence on Salicylaldehydes: A Technical Guide

An in-depth analysis of the potent electronic effects of the trifluoromethyl group on the salicylaldehyde scaffold, providing researchers, scientists, and drug development professionals with critical data and methodologies for leveraging this unique substituent in molecular design and synthesis.

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, renowned for its profound impact on molecular properties. When appended to the salicylaldehyde framework, a common pharmacophore and synthetic intermediate, the CF₃ group exerts powerful electron-withdrawing effects that significantly modulate acidity, reactivity, and spectroscopic characteristics. This guide offers a comprehensive examination of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. Its influence stems from the high electronegativity of the fluorine atoms, leading to a strong negative inductive effect (-I). This effect involves the polarization of the carbon-fluorine bonds, which in turn withdraws electron density from the aromatic ring through the sigma framework. Unlike many other substituents, the CF₃ group does not participate in resonance donation (+R) and has a minimal resonance-withdrawing (-R) effect. The overall impact is a significant decrease in electron density within the salicylaldehyde ring, influencing the acidity of the phenolic hydroxyl group and the reactivity of the aldehyde functionality.

The position of the CF₃ group on the salicylaldehyde ring dictates the precise nature and magnitude of its electronic influence. When placed in the meta or para positions relative to the hydroxyl group, its strong inductive effect predominates. In the ortho position, steric effects may also come into play, potentially influencing intramolecular hydrogen bonding and the overall conformation of the molecule.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified through Hammett substituent constants (σ) and the acidity (pKa) of the phenolic hydroxyl group.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The trifluoromethyl group possesses large positive σ values, indicative of its strong electron-withdrawing nature.

| Substituent | σ (meta) | σ (para) |

| CF₃ | 0.43 | 0.54 |

| NO₂ | 0.71 | 0.78 |

| CN | 0.56 | 0.66 |

| Cl | 0.37 | 0.23 |

| CH₃ | -0.07 | -0.17 |

| Table 1: Hammett Substituent Constants for Common Groups. |

Acidity (pKa) of Trifluoromethyl-Substituted Salicylaldehydes

| Compound | pKa |

| Phenol | 9.95 |

| 3-(Trifluoromethyl)phenol | 8.83 |

| 4-(Trifluoromethyl)phenol | 8.53 |

| Table 2: pKa Values of Trifluoromethyl-Substituted Phenols. |

It is anticipated that the presence of the aldehyde group in salicylaldehydes will further increase the acidity compared to the corresponding phenols due to its own electron-withdrawing character.

Spectroscopic Data

The electronic perturbations caused by the trifluoromethyl group are clearly reflected in the NMR, IR, and UV-Vis spectra of the substituted salicylaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the protons on the aromatic ring of trifluoromethyl-substituted salicylaldehydes will experience a downfield shift due to the deshielding effect of the electron-withdrawing CF₃ group. The aldehyde proton will also be affected. In ¹³C NMR, the carbon atom attached to the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shift of the CF₃ group in ¹⁹F NMR is also a valuable diagnostic tool.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 4-(Trifluoromethyl)benzaldehyde | 10.13 (s, 1H), 8.04 (d, 2H), 7.84 (d, 2H) | 191.5, 136.1 (q), 130.2, 126.1 (q) | -63.61 |

| 3-(Trifluoromethyl)benzaldehyde | 10.09 (s, 1H), 8.15 (s, 1H), 8.09 (d, 1H), 7.93 (d, 1H), 7.74 (t, 1H) | 190.8, 137.2, 132.8, 131.5 (q), 129.8, 129.7 (q), 125.1 (q) | -62.8 |

| 5-(Trifluoromethyl)-2-hydroxy-pyridine-3-carbaldehyde | 10.24 (s, 1H), 9.22 (s, 1H), 8.39 (dd, 1H), 7.91 (d, 1H) | 189.3, 152.3 (q), 151.7, 137.7, 133.1 (q), 121.0 (q), 120.9 (q) | -68.3 |

| Table 3: Representative NMR Data for Trifluoromethyl-Substituted Benzaldehydes and a Related Heterocycle. (Spectra typically recorded in CDCl₃ or DMSO-d₆). |

Infrared (IR) Spectroscopy

The IR spectrum of a trifluoromethyl-substituted salicylaldehyde will exhibit characteristic absorptions for the O-H, C=O (aldehyde), and C-F bonds. The strong electron-withdrawing effect of the CF₃ group can slightly increase the frequency of the C=O stretching vibration.

| Functional Group | Typical Absorption Range (cm⁻¹) | Notes |

| O-H (phenolic) | 3200-3600 | Broad |

| C-H (aromatic) | 3000-3100 | |

| C=O (aldehyde) | 1680-1710 | Position can be influenced by conjugation and electronic effects. |

| C=C (aromatic) | 1450-1600 | |

| C-F | 1000-1400 | Strong, often multiple bands. |

| Table 4: General IR Absorption Ranges for Key Functional Groups. |

UV-Vis Spectroscopy

The UV-Vis spectrum of salicylaldehyde derivatives is characterized by π → π* transitions. The introduction of a trifluoromethyl group can cause a slight hypsochromic (blue) or bathochromic (red) shift in the absorption maxima, depending on its position and the resulting changes in the electronic structure. For salicylaldehyde itself, a prominent absorption is observed around 325 nm.

Experimental Protocols

The synthesis of trifluoromethyl-substituted salicylaldehydes can be achieved through various established methods, most notably the Duff and Reimer-Tiemann reactions, starting from the corresponding trifluoromethyl-substituted phenols.

Synthesis of Trifluoromethyl-Substituted Salicylaldehydes

General Protocol for the Duff Reaction:

-

To a solution of the trifluoromethyl-substituted phenol in a suitable solvent (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid), add hexamethylenetetramine.

-

Heat the reaction mixture at an elevated temperature (typically 100-160 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., HCl or H₂SO₄) and heating.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired trifluoromethyl-substituted salicylaldehyde.

General Protocol for the Reimer-Tiemann Reaction:

-

Dissolve the trifluoromethyl-substituted phenol in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the solution and add chloroform dropwise with vigorous stirring.

-

Maintain the reaction at an elevated temperature (typically 60-70 °C) for several hours.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Collect the product by filtration or extract with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a solution of the purified trifluoromethyl-substituted salicylaldehyde (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5 mL) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹³C NMR, reference the spectrum to the solvent peak.

-

For ¹⁹F NMR, use an external or internal standard (e.g., CFCl₃).

IR Spectroscopy:

-